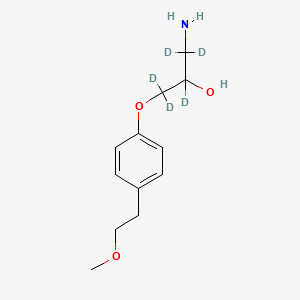

N-Desisopropyl Metoprolol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desisopropyl Metoprolol-d5 is a deuterated analogue of N-Desisopropyl Metoprolol, which is a derivative of Metoprolol. Metoprolol is a beta-blocker used primarily to manage abnormal heart rhythms and hypertension. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desisopropyl Metoprolol-d5 typically involves the deuteration of MetoprololThis reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve the desired isotopic labeling. The final product undergoes rigorous quality control to ensure its suitability for research applications .

化学反応の分析

Types of Reactions

N-Desisopropyl Metoprolol-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

科学的研究の応用

N-Desisopropyl Metoprolol-d5 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol and its metabolites.

Biology: Employed in metabolic studies to track the biotransformation of Metoprolol in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Metoprolol.

Industry: Utilized in the development of new beta-blockers and related pharmaceuticals .

作用機序

N-Desisopropyl Metoprolol-d5 exerts its effects by blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility. The compound does not significantly affect beta-2 receptors, making it selective for cardiac tissue. The deuterium labeling allows for precise tracking in metabolic studies, providing insights into the molecular pathways involved .

類似化合物との比較

Similar Compounds

N-Desisopropyl Metoprolol: The non-deuterated analogue, used in similar research applications.

Metoprolol: The parent compound, widely used as a beta-blocker in clinical settings.

Atenolol: Another beta-blocker with similar pharmacological properties.

Uniqueness

N-Desisopropyl Metoprolol-d5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This feature makes it particularly valuable in research settings where accurate quantification and tracking are essential .

生物活性

N-Desisopropyl Metoprolol-d5 is a stable isotope-labeled derivative of Metoprolol, a well-known beta-adrenergic antagonist used primarily in cardiovascular treatments. This compound is significant for its role in pharmacokinetic studies and the understanding of metabolic pathways associated with Metoprolol. The biological activity of this compound has been explored in various contexts, particularly focusing on its effects on heart function and its potential therapeutic applications.

- Molecular Formula : C12H14D5NO3

- Molecular Weight : 230.31 g/mol

- CAS Number : 1794979-77-3

- IUPAC Name : 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Biological Activity

This compound exhibits biological activities similar to those of its parent compound, Metoprolol. It acts primarily as a selective beta-1 adrenergic receptor blocker, which results in various cardiovascular effects:

- Heart Rate Reduction : Like Metoprolol, this compound lowers heart rate by inhibiting the effects of catecholamines on the heart.

- Blood Pressure Regulation : It contributes to the reduction of blood pressure through vasodilation and decreased cardiac output.

- Symptomatic Relief in Cardiac Conditions : It has shown efficacy in improving symptoms related to obstructive hypertrophic cardiomyopathy (HCM), as demonstrated in clinical studies.

Clinical Studies

-

Effects on Left Ventricular Outflow Tract (LVOT) Obstruction :

- A randomized trial indicated that Metoprolol significantly reduced LVOT gradients at rest and during exercise compared to placebo, suggesting that this compound may have similar effects due to its structural relationship with Metoprolol .

- The study reported a decrease in NYHA functional class and improvement in quality of life metrics among patients receiving beta-blocker therapy.

-

Pharmacokinetics :

- As a labeled compound, this compound is utilized in pharmacokinetic studies to trace metabolic pathways and quantify drug concentrations in biological samples, enhancing the understanding of drug metabolism and disposition.

Data Table: Comparative Effects of this compound vs. Metoprolol

| Parameter | This compound | Metoprolol |

|---|---|---|

| Heart Rate Reduction | Yes | Yes |

| Blood Pressure Decrease | Yes | Yes |

| LVOT Gradient Reduction | Yes (inferred) | Significant |

| NYHA Functional Class Improvement | Yes (inferred) | Significant |

| Quality of Life Improvement | Yes (inferred) | Significant |

Case Studies

Several case studies have highlighted the importance of beta-blockers like Metoprolol and its derivatives in managing cardiovascular diseases:

- Case Study on HCM Management :

-

Pharmacokinetic Analysis :

- Another study utilized this compound to analyze the metabolic pathways of beta-blockers, revealing insights into how these drugs are processed within the body and their potential interactions with other medications.

特性

IUPAC Name |

1-amino-1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3/i8D2,9D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXVDJGNOHFLR-QJHRKUAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。